Synthetic Accessibility: 90% Isolated Yield for Direct Preparation via Suzuki-Miyaura Cross-Coupling
4-Bromo-2-(4-methoxyphenyl)thiophene can be synthesized directly from 2,4-dibromothiophene and 4-methoxyphenylboronic acid via palladium-catalyzed Suzuki-Miyaura cross-coupling, achieving an isolated yield of 90% under optimized conditions [1]. The reaction employs a dinuclear Pd(I)-Pd(I) precatalyst {[PtBu3]PdBr}2 with potassium fluoride as base in THF/H2O solvent, reaching completion within 2.0 hours [1]. In contrast, the non-brominated analog 2-(4-methoxyphenyl)thiophene (CAS 42545-43-7) requires alternative synthetic strategies and lacks the bromine handle essential for subsequent diversification [2].
| Evidence Dimension | Synthesis yield from common precursor (2,4-dibromothiophene + 4-methoxyphenylboronic acid) |
|---|---|
| Target Compound Data | 90% isolated yield |
| Comparator Or Baseline | Non-brominated analog 2-(4-methoxyphenyl)thiophene (CAS 42545-43-7): not synthesizable via this route; lacks bromine functionality for downstream coupling |
| Quantified Difference | 90% yield achievable for target compound; comparator requires alternative synthetic pathway with different functional handles |
| Conditions | Pd(I) dimer precatalyst, KF, THF/H2O, 2.0 h reaction time |
Why This Matters
The 90% yield demonstrates scalable synthetic accessibility, enabling cost-effective procurement for multi-step medicinal chemistry or materials science programs where the bromine atom serves as a strategic diversification handle.
- [1] MolAid. 4-溴-2-(4-甲氧基苯基)噻吩 | 353269-41-7: 作为产物合成路线 (90% yield from 2,4-dibromothiophene). MolAid Reaction Database. Retrieved 2026. DOI: 10.1021/ja209424z. View Source
- [2] ChemBase. 42545-43-7 | 2-(4-methoxyphenyl)thiophene. ChemBase Compound Database. Retrieved 2026. View Source
